1-(2-Aminoethyl)imidazolidin-2-one

Catalog No.
S794170
CAS No.
6281-42-1
M.F
C5H11N3O
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Aminoethyl)imidazolidin-2-one

CAS Number

6281-42-1

Product Name

1-(2-Aminoethyl)imidazolidin-2-one

IUPAC Name

1-(2-aminoethyl)imidazolidin-2-one

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C5H11N3O/c6-1-3-8-4-2-7-5(8)9/h1-4,6H2,(H,7,9)

InChI Key

PODSUMUEKRUDEI-UHFFFAOYSA-N

SMILES

C1CN(C(=O)N1)CCN

Canonical SMILES

C1CN(C(=O)N1)CCN

1-(2-Aminoethyl)imidazolidin-2-one is a heterocyclic organic compound with the molecular formula C5_5H11_{11}N3_3O. This compound features an imidazolidin-2-one ring structure, which is characterized by a five-membered ring containing two nitrogen atoms and one carbonyl group. The presence of the aminoethyl side chain contributes to its reactivity and potential biological activity. This compound is known for its role in various

Chemical Properties and Availability

1-(2-Aminoethyl)imidazolidin-2-one (CAS Number: 6281-42-1) is a heterocyclic organic compound with the molecular formula C5H11N3O and a molecular weight of 129.16 g/mol. It is a white, crystalline solid readily available from various chemical suppliers [, , ].

Potential Applications in Medicinal Chemistry

Research suggests that 1-(2-Aminoethyl)imidazolidin-2-one might possess properties relevant to medicinal chemistry, although its specific applications are still under investigation. Here are two potential areas of exploration:

  • Enzyme Inhibition

    Studies have shown that the compound can inhibit certain enzymes, including carbonic anhydrase and urease [, ]. Carbonic anhydrase plays a role in various physiological processes, and its inhibition can be a target for treating glaucoma and certain neurological disorders []. Urease is an enzyme involved in the breakdown of urea, and its inhibition could be relevant for managing hyperammonemia, a condition with excess ammonia in the blood [].

  • Scaffold for Drug Design

    The core structure of 1-(2-Aminoethyl)imidazolidin-2-one can be used as a scaffold for designing new drugs. By modifying the functional groups attached to the core structure, researchers can potentially create molecules with specific biological activities [].

, particularly those involving nucleophilic substitutions and cyclization processes. Notably, it can undergo:

  • Condensation Reactions: It can react with carbonyl compounds to form imines or other derivatives.
  • Nucleophilic Attack: The amino group can act as a nucleophile, allowing for the formation of various derivatives through reactions with electrophiles.
  • Cyclization: Under certain conditions, it can cyclize to form more complex structures, often facilitated by catalysts or specific reaction conditions.

Research indicates that 1-(2-Aminoethyl)imidazolidin-2-one exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in pharmaceutical applications.
  • Cytotoxicity: Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential.

The synthesis of 1-(2-Aminoethyl)imidazolidin-2-one can be achieved through various methods:

  • Direct Amination: This involves the reaction of imidazolidin-2-one derivatives with amines under controlled conditions.
  • Carbonylation Reactions: Recent advancements have shown that carbon dioxide can be utilized in the synthesis of imidazolidinones from diamines, highlighting a more sustainable approach to its production .
  • Catalytic Methods: Catalysts such as palladium have been employed to facilitate the conversion of simple amines into imidazolidin-2-ones with high yields .

1-(2-Aminoethyl)imidazolidin-2-one has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential drug candidate for treating infections or cancer.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds, particularly in medicinal chemistry.
  • Material Science: Its unique structure may lend itself to applications in developing new materials or polymers.

Interaction studies involving 1-(2-Aminoethyl)imidazolidin-2-one focus on its potential interactions with biological targets:

  • Protein Binding Studies: Research may involve assessing how this compound interacts with proteins or enzymes, which could elucidate its mechanism of action.
  • Receptor Binding Affinity: Investigating its affinity for specific receptors could provide insights into its therapeutic potential.

Several compounds share structural similarities with 1-(2-Aminoethyl)imidazolidin-2-one. Here are some notable examples:

Compound NameStructureUnique Features
Imidazolidin-2-oneImidazolidin-2-oneBasic structure without aminoethyl side chain
1-(Aminomethyl)imidazolidin-2-oneAminomethyl ImidazolidinContains a methylene bridge instead of ethyl
1-(2-Hydroxyethyl)imidazolidin-2-oneHydroxyethyl ImidazolidinHydroxyl group adds polarity and potential hydrogen bonding

Uniqueness

1-(2-Aminoethyl)imidazolidin-2-one is unique due to its combination of an amino group and the imidazolidinone framework, which contributes to its distinct reactivity and biological activity compared to similar compounds. Its ability to participate in diverse

Physical Description

Liquid

XLogP3

-1.6

UNII

9HKK1MLY77

GHS Hazard Statements

Aggregated GHS information provided by 447 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (99.55%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (98.88%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (99.55%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

6281-42-1

Wikipedia

N-(2-aminoethyl)ethyleneurea

General Manufacturing Information

All other basic organic chemical manufacturing
2-Imidazolidinone, 1-(2-aminoethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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